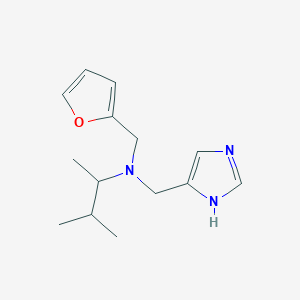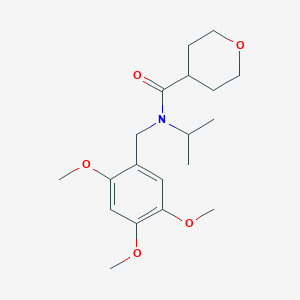
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one, also known as ADAM, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. ADAM is a diazepine derivative that is structurally similar to the benzodiazepine class of drugs, which are commonly used as anxiolytics and hypnotics. However, unlike benzodiazepines, ADAM does not bind to the GABA-A receptor and has a unique mechanism of action that makes it a valuable research tool.
Mécanisme D'action
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that it enhances the activity of the receptor without directly activating it. The sigma-1 receptor is thought to play a role in the regulation of calcium signaling and ion channel activity, and 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one's modulation of this receptor may have downstream effects on these processes.
Biochemical and physiological effects:
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to have a wide range of biochemical and physiological effects, including modulation of calcium signaling, ion channel activity, and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor specifically, without interfering with other cellular processes. However, one limitation of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is that it is relatively unstable and has a short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. One area of interest is the development of more stable analogs of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one that can be used in a wider range of experimental settings. Another potential direction is the investigation of the role of the sigma-1 receptor in other physiological processes, such as immune function and cancer progression. Finally, the potential therapeutic applications of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one and related compounds for neurodegenerative diseases and other neurological disorders are an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one involves the reaction of adamantylacetic acid with methylamine, followed by cyclization with acetic anhydride. The resulting compound is then hydrolyzed to yield 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been used extensively in scientific research to study the role of the sigma-1 receptor in the central nervous system. The sigma-1 receptor is a chaperone protein that is involved in a wide range of cellular processes, including ion channel regulation, neurotransmitter release, and cell survival. 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to bind selectively to the sigma-1 receptor, making it a valuable tool for studying the function of this receptor.
Propriétés
IUPAC Name |
1-[2-(1-adamantyl)acetyl]-2-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12-11-19-16(21)2-3-20(12)17(22)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h12-15H,2-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLFIJYUMRRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)


![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-4-piperidinyl-2-pyrimidinamine hydrochloride](/img/structure/B5905929.png)
![(1R,9aR)-1-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905944.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)

![N-(1,1-dimethyl-2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5905957.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)
![2-({2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5905966.png)
![2-{1-[1-(3-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5905970.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)